4-bromo-N-cyclohexyl-1H-pyrrole-2-carboxamide
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Overview
Description
4-Bromo-N-cyclohexyl-1H-pyrrole-2-carboxamide is a chemical compound with the molecular formula C11H15BrN2O. It belongs to the class of pyrrole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry . This compound is characterized by the presence of a bromine atom at the 4-position of the pyrrole ring and a cyclohexyl group attached to the nitrogen atom of the carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-cyclohexyl-1H-pyrrole-2-carboxamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-cyclohexyl-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
4-Bromo-N-cyclohexyl-1H-pyrrole-2-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-bromo-N-cyclohexyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to inhibition or activation of certain biological processes . The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may affect cellular signaling and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1H-pyrrole-2-carboxamide
- 4-Bromo-1H-pyrrole-2-carbaldehyde
- 4,5-Dibromo-N-phenyl-1H-pyrrole-2-carboxamide
Uniqueness
4-Bromo-N-cyclohexyl-1H-pyrrole-2-carboxamide is unique due to the presence of the cyclohexyl group attached to the nitrogen atom of the carboxamide group. This structural feature may contribute to its distinct biological activities and chemical properties compared to other similar compounds .
Properties
Molecular Formula |
C11H15BrN2O |
---|---|
Molecular Weight |
271.15 g/mol |
IUPAC Name |
4-bromo-N-cyclohexyl-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C11H15BrN2O/c12-8-6-10(13-7-8)11(15)14-9-4-2-1-3-5-9/h6-7,9,13H,1-5H2,(H,14,15) |
InChI Key |
CFPFCQOYFAEIAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=CN2)Br |
Origin of Product |
United States |
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